molecular formula C22H45NO B14400605 N-Dodecyl-N,2,2-triethylbutanamide CAS No. 88132-01-8

N-Dodecyl-N,2,2-triethylbutanamide

Cat. No.: B14400605
CAS No.: 88132-01-8
M. Wt: 339.6 g/mol
InChI Key: MSNHNIJDXLWLOJ-UHFFFAOYSA-N
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Description

N-Dodecyl-N,2,2-triethylbutanamide is an organic compound with the molecular formula C20H41NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Dodecyl-N,2,2-triethylbutanamide typically involves the reaction of dodecylamine with 2,2-triethylbutyryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-N,2,2-triethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The amide group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the amide group can yield primary amines.

    Substitution: The dodecyl chain can participate in substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or sulfonating agents like chlorosulfonic acid.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

N-Dodecyl-N,2,2-triethylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.

    Biology: Employed in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of N-Dodecyl-N,2,2-triethylbutanamide primarily involves its surfactant properties. It reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This property is particularly useful in drug delivery, where the compound can enhance the solubility and bioavailability of poorly soluble drugs. The molecular targets include cell membranes and hydrophobic compounds, facilitating their interaction and transport.

Comparison with Similar Compounds

Similar Compounds

    N-Dodecyl-N,N-dimethylamine: Another surfactant with similar properties but different molecular structure.

    N-Dodecyl-N,N-diethylamine: Similar surfactant with different alkyl groups attached to the nitrogen atom.

    N-Dodecyl-N-methyl-N-ethylamine: A surfactant with a mixed alkyl group structure.

Uniqueness

N-Dodecyl-N,2,2-triethylbutanamide is unique due to its specific combination of dodecyl and triethylbutanamide groups, which confer distinct surfactant properties. Its ability to form stable micelles and reduce surface tension makes it particularly valuable in applications requiring efficient solubilization of hydrophobic compounds.

Properties

CAS No.

88132-01-8

Molecular Formula

C22H45NO

Molecular Weight

339.6 g/mol

IUPAC Name

N-dodecyl-N,2,2-triethylbutanamide

InChI

InChI=1S/C22H45NO/c1-6-11-12-13-14-15-16-17-18-19-20-23(10-5)21(24)22(7-2,8-3)9-4/h6-20H2,1-5H3

InChI Key

MSNHNIJDXLWLOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CC)C(=O)C(CC)(CC)CC

Origin of Product

United States

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